molecular formula C15H22N2O4S B5552717 N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide

Cat. No.: B5552717
M. Wt: 326.4 g/mol
InChI Key: RHFCACAPEQSLGZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, an ethoxyphenyl sulfonyl moiety, and an ethylglycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and an appropriate alkene.

    Amidation: The final step involves the formation of the glycinamide moiety through an amidation reaction using ethylamine and the sulfonylated intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonamides or sulfonates.

Scientific Research Applications

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby modulating a biological process.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-ethylglycinamide
  • N-cyclopropyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-ethylglycinamide

Uniqueness

N-cyclopropyl-N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-ethylglycinamide is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy compared to similar compounds.

Properties

IUPAC Name

N-cyclopropyl-2-[(4-ethoxyphenyl)sulfonyl-ethylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-17(11-15(18)16-12-5-6-12)22(19,20)14-9-7-13(8-10-14)21-4-2/h7-10,12H,3-6,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHFCACAPEQSLGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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